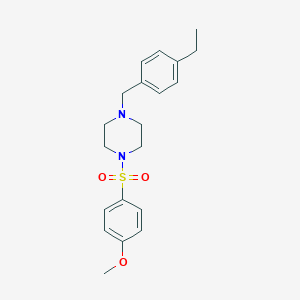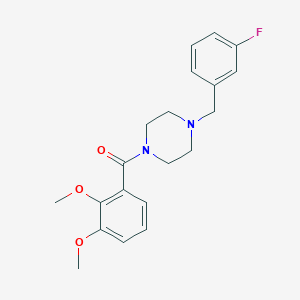
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. MPMP is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood. However, it is believed to act by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to interact with various receptors such as the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and cell survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of various neurodegenerative disorders.
实验室实验的优点和局限性
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory using relatively simple methods. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is also stable under various conditions, which makes it suitable for use in various assays. However, one of the limitations is that the exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood, which makes it difficult to interpret the results of various experiments.
未来方向
There are several future directions for the research on N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide. One of the future directions is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another future direction is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide as an analgesic and anti-inflammatory agent. Furthermore, the development of new derivatives of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide with enhanced pharmacological properties is also an area of future research.
Conclusion:
In conclusion, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. However, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide and to explore its potential applications in various fields.
合成方法
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can be synthesized through several methods, including the reaction of 4-methylphenylhydrazine with 3-(4-methylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified through various techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-3-5-14(6-4-13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
InChI 键 |
AMDXYLUUAPFSBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)